An In-depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)benzamide
An In-depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzamides in Modern Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds represents a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and increased lipophilicity—that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When coupled with the ubiquitous benzamide moiety, a privileged structure in numerous approved therapeutics, the resulting trifluoromethyl-substituted benzamides emerge as a compound class of significant interest for drug discovery and development.
This technical guide provides a comprehensive overview of 3-Methoxy-4-(trifluoromethyl)benzamide (CAS No. 1214328-36-5) , a compound that, while not extensively documented in publicly available literature, holds considerable potential as a building block and pharmacophore in the design of novel therapeutic agents. By leveraging data from structurally related analogs and fundamental principles of medicinal chemistry, this document will serve as a valuable resource for researchers exploring the synthesis, properties, and potential applications of this and similar molecules.
Physicochemical Properties of 3-Methoxy-4-(trifluoromethyl)benzamide
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing everything from solubility and permeability to its interaction with biological targets. Below is a summary of the key properties of 3-Methoxy-4-(trifluoromethyl)benzamide.
| Property | Value | Source |
| CAS Number | 1214328-36-5 | ChemicalBook[1] |
| Molecular Formula | C₉H₈F₃NO₂ | ChemicalBook[1] |
| Molecular Weight | 219.16 g/mol | ChemicalBook[1] |
| Appearance | White Crystalline Powder | ChemicalBook[1] |
| Predicted Boiling Point | 270.5 ± 40.0 °C | ChemicalBook[1] |
| Predicted Density | 1.323 ± 0.06 g/cm³ | ChemicalBook[1] |
| Predicted pKa | 15.17 ± 0.50 | ChemicalBook[1] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3-Methoxy-4-(trifluoromethyl)benzamide.
Experimental Protocol: A General Approach to Amide Synthesis
The following protocol outlines a standard laboratory procedure for the synthesis of a primary amide from a carboxylic acid, which can be adapted for the preparation of 3-Methoxy-4-(trifluoromethyl)benzamide from its corresponding benzoic acid derivative.
Step 1: Activation of the Carboxylic Acid
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To a solution of 3-(trifluoromethyl)-4-methoxybenzoic acid (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.
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A catalytic amount of N,N-dimethylformamide (DMF) can be added if oxalyl chloride is used.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
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The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by gas chromatography-mass spectrometry (GC-MS).
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Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.
Causality of Experimental Choices: The conversion of the carboxylic acid to a more reactive acyl chloride is a crucial activation step. Thionyl chloride and oxalyl chloride are effective reagents for this transformation, with the choice often depending on the scale of the reaction and the desired purity of the intermediate. The use of an inert atmosphere and anhydrous conditions is critical to prevent the hydrolysis of the highly reactive acyl chloride.
Step 2: Amidation
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Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
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Cool the solution to 0 °C and slowly add a solution of ammonia in an appropriate solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide). An excess of ammonia (2-3 equivalents) is typically used to neutralize the hydrogen chloride byproduct.
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Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
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Monitor the reaction by TLC until the starting acyl chloride is consumed.
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Upon completion, the reaction mixture can be worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography on silica gel.
Self-Validating System: The purity of the final product should be assessed by multiple analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. The melting point of the crystalline solid can also serve as a useful indicator of purity.
Potential Applications in Drug Development and Medicinal Chemistry
While specific biological activities of 3-Methoxy-4-(trifluoromethyl)benzamide have not been extensively reported, its structural motifs suggest several promising avenues for investigation in drug discovery.
Role as a Scaffold in Bioactive Molecules
The benzamide core is a well-established pharmacophore present in a diverse range of clinically approved drugs. The unique substitution pattern of a methoxy group at the 3-position and a trifluoromethyl group at the 4-position can be strategically employed to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for various biological targets.
Hypothesized Biological Targets and Therapeutic Areas
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Enzyme Inhibition: The trifluoromethyl group can act as a bioisostere for other functional groups and can participate in key interactions with enzyme active sites. Benzamide derivatives have been explored as inhibitors of a wide range of enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs). The specific substitution pattern of the title compound may confer novel inhibitory activities.
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Receptor Modulation: Substituted benzamides are known to interact with various G-protein coupled receptors (GPCRs). The electronic properties endowed by the methoxy and trifluoromethyl groups could lead to novel ligands for receptors implicated in neurological and metabolic disorders.
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Ion Channel Blockade: The lipophilic nature of the trifluoromethyl group can enhance a molecule's ability to partition into cell membranes, a key property for ion channel modulators. Some benzamide derivatives have been investigated as potassium channel blockers for the potential treatment of epilepsy[2].
Structure-Activity Relationship (SAR) Considerations
The 3-methoxy and 4-trifluoromethyl substitution pattern provides a unique electronic environment on the phenyl ring. The methoxy group is an electron-donating group, while the trifluoromethyl group is a strong electron-withdrawing group. This electronic push-pull system can influence the acidity of the amide N-H, the hydrogen bonding capabilities of the molecule, and its overall dipole moment, all of which are critical for molecular recognition by biological targets.
Sources
- 1. 3-Methoxy-4-(trifluoroMethyl)benzaMide, 97% | 1214328-36-5 [amp.chemicalbook.com]
- 2. Design, synthesis and computational evaluation of a novel intermediate salt of N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-(trifluoromethyl) benzamide as potential potassium channel blocker in epileptic paroxysmal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
